

# Dipentyl Adipate: A Safer Alternative to Regulated Plasticizers? A Comparative Guide

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## Compound of Interest

Compound Name: *Dipentyl adipate*

Cat. No.: *B084547*

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In the ever-evolving landscape of polymer science and drug development, the choice of plasticizer is critical. These additives, essential for imparting flexibility and durability to materials, have come under intense scrutiny due to health and environmental concerns. Historically, phthalate esters such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP) have dominated the market. However, mounting evidence of their potential as endocrine disruptors and reproductive toxicants has led to stringent regulations and a search for safer alternatives. This guide provides a detailed evaluation of **Dipentyl adipate** as a promising substitute, comparing its performance and toxicological profile with these regulated plasticizers.

## Physicochemical Properties: A Comparative Overview

The fundamental properties of a plasticizer dictate its compatibility with a polymer matrix, its efficiency, and its environmental fate. **Dipentyl adipate**, an aliphatic diester, presents a distinct profile compared to the aromatic structures of regulated phthalates.

Property	Dipentyl Adipate	Di(2-ethylhexyl) phthalate (DEHP)	Dibutyl phthalate (DBP)	Benzyl butyl phthalate (BBP)
CAS Number	14027-78-2	117-81-7	84-74-2	85-68-7
Molecular Formula	C <sub>16</sub> H <sub>30</sub> O <sub>4</sub>	C <sub>24</sub> H <sub>38</sub> O <sub>4</sub>	C <sub>16</sub> H <sub>22</sub> O <sub>4</sub>	C <sub>19</sub> H <sub>20</sub> O <sub>4</sub>
Molecular Weight	286.41 g/mol [1]	390.56 g/mol [2]	278.34 g/mol [3]	312.36 g/mol [4][5]
Physical State	Liquid	Oily Liquid[2]	Oily Liquid[3][6]	Clear, Oily Liquid[4][5]
Boiling Point	~326.6 °C[7]	384 °C[2][8]	340 °C[3][6][9]	370 °C[10]
Melting Point	-14 °C[11]	-55 °C[2][8]	-35 °C[3][6]	~ -35 °C[12]
Water Solubility	0.42 mg/L (est.) [7]	0.27 mg/L[2][8]	11.2 mg/L[3]	~2.7 mg/L[12]
logP (o/w)	5.03 (est.)[7]	7.6[2]	4.45[3]	4.73[13]

## Performance as a Plasticizer

Adipate esters are well-regarded for their high plasticizing efficiency, particularly in providing excellent low-temperature flexibility to polymers like PVC. This makes them suitable for applications where performance in cold environments is crucial. While direct quantitative data for **Dipentyl adipate** is limited, the performance of analogous adipates suggests it would enhance elasticity and durability effectively.

In contrast, while phthalates like DEHP are effective general-purpose plasticizers, they may not offer the same level of low-temperature performance as adipates. The choice between them often involves a trade-off between cost, overall performance characteristics, and, increasingly, the safety profile.

## Toxicological Profile: The Decisive Factor

The primary driver for replacing phthalates like DEHP, DBP, and BBP is their adverse health effects. These compounds are classified as reproductive toxicants and are known endocrine disruptors, capable of interfering with the body's hormonal systems.[4][9]

Due to a lack of extensive toxicological data for **Dipentyl adipate**, this comparison utilizes data from a close structural analog, Dibutyl adipate, to provide a representative safety profile for this class of compounds.

Toxicological Endpoint	Dibutyl Adipate (as an analog for Dipentyl adipate)	Di(2-ethylhexyl) phthalate (DEHP)	Dibutyl phthalate (DBP)	Benzyl butyl phthalate (BBP)
Acute Oral Toxicity (LD50, rat)	Very Low: 12,900 mg/kg[14][15]	Low: ~30,000 mg/kg[16]	Low: 8,000 - 20,000 mg/kg[3]	Low: 2,000 - 20,000 mg/kg
Skin Irritation	None to minimal irritation[17]	Slightly irritating	Minimal irritation	Slightly irritating[10]
Eye Irritation	Minimally irritating[17][18]	Slightly irritating	Minimal irritation	Slightly irritating[10]
Skin Sensitization	Not a sensitizer[17]	Not considered a sensitizer	Not a sensitizer[19]	Not a sensitizer[13]
Genotoxicity (Ames Test)	Not genotoxic[17]	Generally negative	Non-genotoxic[19]	Not genotoxic[4]
Reproductive Toxicity	No significant effects at lower doses; some fetal abnormalities at very high intraperitoneal doses.[17]	Known Reproductive Toxicant: Affects male reproductive development.[16]	Known Reproductive Toxicant: May harm the developing fetus and testes.[6][19]	Known Reproductive Toxicant: Affects testis size and sperm production.[12]
Endocrine Disruption	Not considered an endocrine disruptor.	Known Endocrine Disruptor: Anti-androgenic effects.[16][20]	Suspected Endocrine Disruptor.[9]	Known Endocrine Disruptor: Estrogenic activity.[12]
Carcinogenicity	Not classified as a carcinogen.[15]	Possible Human Carcinogen (IARC Group 2B).[16]	Not classified as a carcinogen.	Increased incidence of tumors in rats.[4]

The data clearly indicates a significantly more favorable safety profile for adipates. Dibutyl adipate shows very low acute toxicity, is not a sensitizer, and is not genotoxic.[17] Most importantly, it lacks the endocrine-disrupting and reproductive toxicity concerns that have led to the regulation and restriction of DEHP, DBP, and BBP in numerous applications, including toys, childcare articles, and medical devices.[9][20]

## Experimental Protocols

The evaluation of plasticizer safety and performance relies on standardized, internationally recognized testing protocols.

## Toxicological Assessment

Toxicological data is typically generated following the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals.[21] These guidelines ensure data quality and comparability across different laboratories.

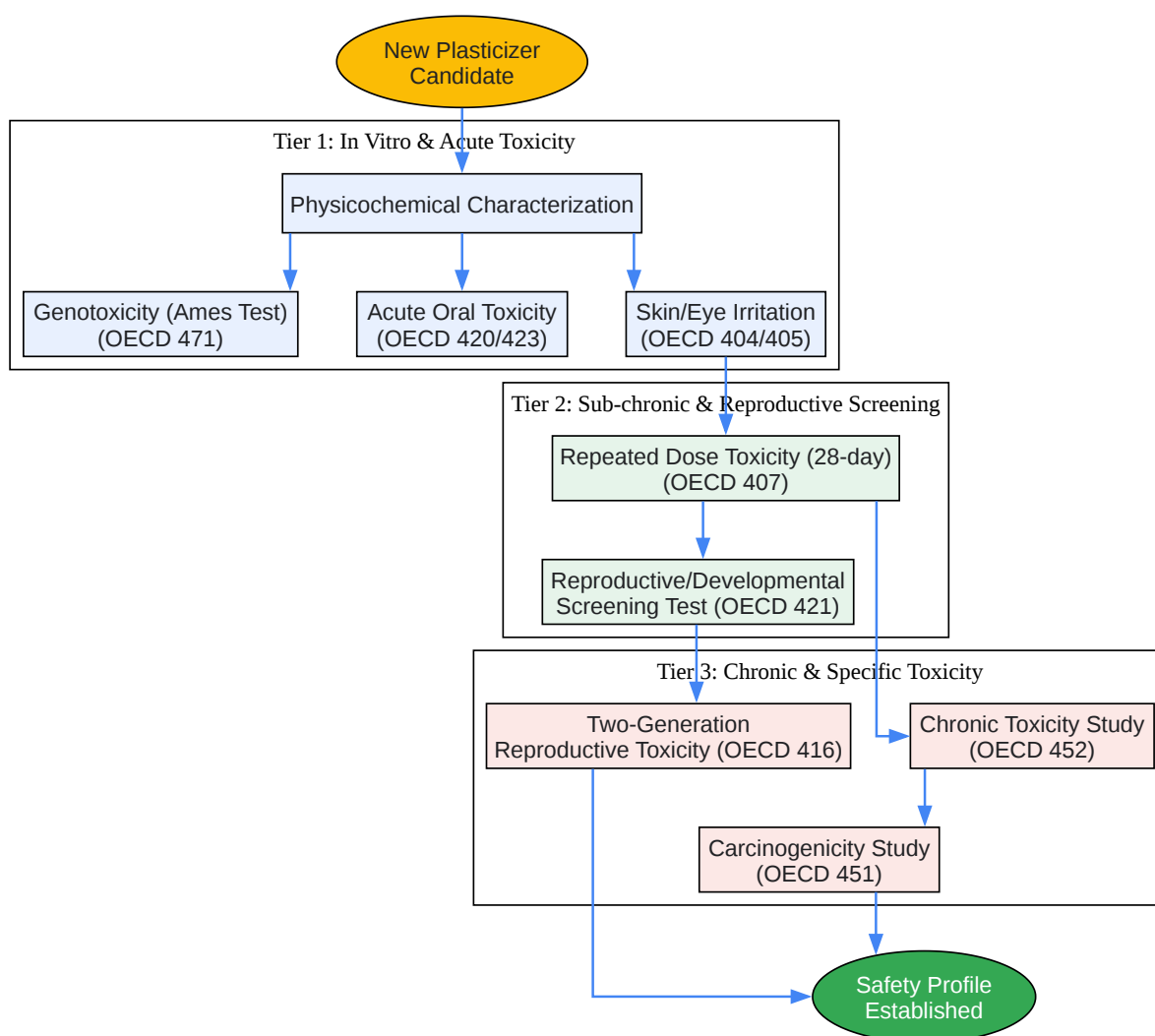
- **Acute Oral Toxicity (OECD 420, 423, or 425):** This test evaluates the short-term effects of a single oral dose of a substance.[22][23][24] In the Fixed Dose Procedure (OECD 420), animals are dosed at one of several fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The test aims to identify a dose that causes evident toxicity but not mortality, minimizing animal suffering.[23] Observations include changes in body weight, clinical signs of toxicity, and mortality over a 14-day period.
- **Skin Irritation/Corrosion (OECD 404):** A small amount of the test substance is applied to the shaved skin of a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
- **Eye Irritation/Corrosion (OECD 405):** The test substance is applied to one eye of a test animal. The eye is then examined for effects on the cornea, iris, and conjunctiva at set time points.
- **Bacterial Reverse Mutation Test (Ames Test - OECD 471):** This in vitro test is used to assess the mutagenic potential of a chemical. It uses several strains of bacteria (e.g., *Salmonella typhimurium*) that have mutations preventing them from synthesizing a specific amino acid. The bacteria are exposed to the test substance, and the number of colonies that revert to a non-mutant state is counted, indicating the substance's ability to cause mutations.

## Performance Assessment

- Plasticizer Efficiency (ASTM D2284): While this specific standard is for Acidity of Formaldehyde Solutions, the general principle of evaluating plasticizer efficiency involves preparing polymer samples with varying concentrations of the plasticizer.[25] These samples are then subjected to mechanical testing to measure properties like tensile strength, elongation at break, and modulus of elasticity. An efficient plasticizer will impart significant flexibility (high elongation, low modulus) at a lower concentration.

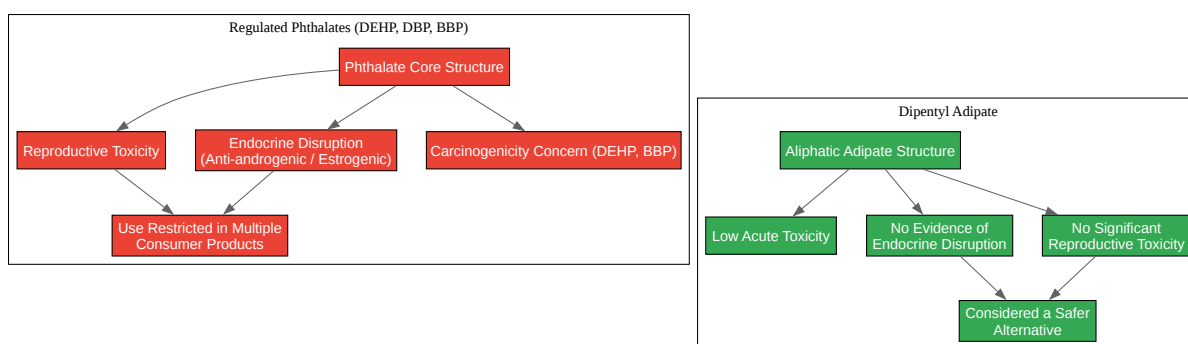
## Visualizing the Comparison

To better illustrate the evaluation process and the key differences, the following diagrams are provided.



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Caption: Tiered experimental workflow for plasticizer safety assessment.



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Caption: Comparative risk profiles of regulated phthalates vs. **Dipentyl adipate**.

## Conclusion

Based on the available toxicological data for close structural analogs, **Dipentyl adipate** presents a compelling case as a safer alternative to regulated phthalates like DEHP, DBP, and BBP. Its primary advantage lies in its favorable safety profile, particularly the absence of the reproductive and endocrine-disrupting effects that are the chief concern with the aforementioned phthalates. While offering comparable or even superior performance in certain aspects, such as low-temperature flexibility, the significantly lower hazard potential of adipate esters makes them a responsible choice for manufacturers in sensitive applications. As regulations continue to tighten on legacy plasticizers, a transition to demonstrably safer alternatives like **Dipentyl adipate** is not only a matter of compliance but a crucial step toward protecting human health and the environment.



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- To cite this document: BenchChem. [Dipentyl Adipate: A Safer Alternative to Regulated Plasticizers? A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084547#evaluation-of-dipentyl-adipate-as-a-safer-alternative-to-regulated-plasticizers]

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